Fmoc-L-Dap(Poc)-OH, or N-alpha-N-beta-Bis-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid. This compound features the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The "Poc" designation indicates the presence of a propargyl group, which is significant for click chemistry applications, particularly in bioconjugation strategies.
Fmoc-L-Dap(Poc)-OH is a valuable building block used in scientific research for peptide synthesis and modification. It is a derivative of L-lysine, an essential amino acid, and contains two protecting groups: Fmoc (Fluorenylmethoxycarbonyl) and Poc (Propargyloxycarbonyl). These protecting groups play a crucial role in controlling the reactivity of different functional groups within the molecule during peptide synthesis [].
Fmoc-L-Dap(Poc)-OH finds applications beyond traditional peptide synthesis due to the presence of an azide group within the Poc moiety. This azide group makes it a valuable reagent in click chemistry, a powerful technique for forming specific bonds between molecules rapidly and efficiently [].
The synthesis of Fmoc-L-Dap(Poc)-OH typically involves several steps:
A multi-step synthetic strategy often employs orthogonal protection strategies to facilitate selective deprotection at different stages of synthesis .
Fmoc-L-Dap(Poc)-OH has several applications in research and industry:
Interaction studies involving Fmoc-L-Dap(Poc)-OH often focus on its role in peptide formation and bioconjugation. Research has demonstrated its compatibility with various coupling agents and conditions used in solid-phase peptide synthesis. Additionally, studies have explored its reactivity in click chemistry, assessing how it interacts with different alkyne partners under varying conditions.
Several compounds are structurally similar to Fmoc-L-Dap(Poc)-OH, each exhibiting unique properties:
Compound Name | Structure/Functional Groups | Unique Features |
---|---|---|
Fmoc-L-Dap(Fmoc)-OH | Two Fmoc groups | Enhanced stability and versatility in peptide synthesis |
Boc-L-Dap(Fmoc)-OH | Boc and Fmoc groups | Acid-labile Boc group allows for selective deprotection |
Fmoc-Lys(Fmoc)-OH | Lysine derivative | Commonly used in peptide synthesis; basic side chain |
Fmoc-Gly-OH | Glycine derivative | Simplest amino acid; often used as a spacer in peptides |
Fmoc-L-Dap(Poc)-OH stands out due to its dual protection strategy and compatibility with click chemistry, making it particularly useful for complex bioconjugation applications .
The synthesis of diaminopropionic acid (Dap) derivatives with orthogonal protecting groups emerged as a response to the growing demand for site-specific modifications in peptide chemistry. Early approaches relied on tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which required harsh acidic or hydrogenolytic conditions for removal. These methods often limited compatibility with acid-sensitive residues or post-synthetic modifications.
The introduction of Fmoc-based protection in the 1970s revolutionized SPPS by enabling mild base-driven deprotection (e.g., 20% piperidine in DMF). However, the need for orthogonal systems to protect Dap’s dual amino groups drove innovation in compatible secondary protecting groups. The propargyloxycarbonyl (Poc) group, first reported in carbohydrate chemistry, was adapted for amino protection in the early 2000s. Its removal under neutral conditions using tetrathiomolybdate (MoS₄²⁻) provided a critical advantage over traditional groups, preserving acid- or base-sensitive functionalities elsewhere in the peptide.
The Fmoc/Poc system leverages distinct cleavage mechanisms:
This orthogonality enables sequential side-chain deprotection. For example, in a model peptide containing Fmoc-L-Dap(Poc)-OH, the Poc group can be selectively removed to expose the β-amino group for conjugation without disrupting Fmoc-protected termini or tert-butyl-based side-chain protections.
The Fmoc group’s base lability aligns with standard SPPS protocols, while Poc’s stability under basic conditions ensures no premature deprotection during iterative synthesis. This compatibility is critical for synthesizing Dap-containing peptides like:
Compared to traditional groups like Dde (hydrazine-sensitive), Poc avoids nucleophilic side reactions due to its metal-mediated cleavage mechanism. This is particularly advantageous in peptides containing cysteine or methionine residues, where hydrazine could reduce disulfide bonds or oxidize thioethers.
The design of Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH exemplifies advanced orthogonal protection strategies that enable selective manipulation of multiple amino groups within a single molecule [8] [9]. The compound incorporates two distinct protecting groups: the fluorenylmethoxycarbonyl group protecting the α-amino function and the propargyloxycarbonyl group protecting the β-amino side chain [1] [16].
The fluorenylmethoxycarbonyl protecting group demonstrates exceptional stability under acidic conditions while remaining highly labile to secondary amines, particularly piperidine [11] [20]. This base-labile characteristic allows for selective removal using 20% piperidine in dimethylformamide without affecting acid-labile protecting groups [8] [20]. The fluorenylmethoxycarbonyl group belongs to the urethane family of protecting groups that effectively suppress racemization during activation and coupling procedures [20] [36].
The propargyloxycarbonyl protecting group provides a unique orthogonal dimension to the protection scheme through its selective cleavage using tetrathiomolybdate under neutral conditions [16] [18] [28]. This protecting group demonstrates remarkable stability under both acidic and basic conditions commonly employed in peptide synthesis, including resistance to trifluoroacetic acid treatment and base-mediated deprotection procedures [16] [28]. The propargyloxycarbonyl group can be quantitatively removed using benzyltriethylammonium tetrathiomolybdate in acetonitrile at room temperature within two hours [18] [28].
Protecting Group | Removal Conditions | Stability to Base | Stability to Acid | Stability to Palladium(0) |
---|---|---|---|---|
Fluorenylmethoxycarbonyl | Base (20% piperidine/dimethylformamide) | Labile | Stable | Stable |
tert-Butyl | Acid (trifluoroacetic acid) | Stable | Labile | Stable |
Propargyloxycarbonyl | Tetrathiomolybdate (neutral) | Stable | Stable | Stable |
Allyloxycarbonyl | Palladium(0) catalysis | Stable | Stable | Labile |
Benzyl | Acid (hydrogen fluoride/trifluoroacetic acid) | Stable | Labile | Stable |
tert-Butoxycarbonyl | Acid (trifluoroacetic acid) | Stable | Labile | Stable |
The orthogonal nature of these protecting groups enables sophisticated synthetic strategies where either amino group can be selectively deprotected without affecting the other [9] [13]. This selectivity proves particularly valuable in the synthesis of branched peptides, cyclic structures, and peptides requiring post-synthetic modifications [9] [26]. Studies have demonstrated that fluorenylmethoxycarbonyl-protected amino acids bearing propargyloxycarbonyl side chain protection maintain their integrity during standard coupling procedures and can be efficiently incorporated into growing peptide chains [7] [26].
The fluorenylmethoxycarbonyl/tert-butyl protection scheme represents the most widely adopted strategy in modern solid-phase peptide synthesis due to its truly orthogonal nature [14] [21] [24]. Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH demonstrates excellent compatibility with this established methodology while providing additional functionalization opportunities through its propargyloxycarbonyl-protected side chain [1] [3].
In standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols, the compound can be efficiently incorporated using conventional coupling reagents including carbodiimide systems, phosphonium salts, and uronium activation methods [11] [14]. The fluorenylmethoxycarbonyl group removal proceeds quantitatively under standard deprotection conditions using 20% piperidine in dimethylformamide, generating the characteristic dibenzofulvene byproduct that can be easily washed away from the solid support [11] [20].
The tert-butyl protecting groups commonly used for side chain protection in fluorenylmethoxycarbonyl solid-phase peptide synthesis remain completely stable during fluorenylmethoxycarbonyl deprotection cycles [14] [21]. This stability allows for the incorporation of Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH into peptides containing other tert-butyl-protected residues without cross-reactivity [21] [24]. The propargyloxycarbonyl group provides an additional level of orthogonality, as it remains intact during both fluorenylmethoxycarbonyl deprotection and trifluoroacetic acid-mediated cleavage procedures [16] [18].
Synthesis Methodology | Fragment Length | Efficiency | Purification Complexity | Side Reaction Risk |
---|---|---|---|---|
Linear solid-phase peptide synthesis | 1 amino acid | High for short peptides | Moderate | Accumulative |
Convergent Synthesis | 5-15 amino acids | High for long peptides | Lower | Reduced |
Click Chemistry Post-Synthesis | Variable | Very high | Lower | Minimal |
Solution Phase Coupling | 2-10 amino acids | Moderate | Higher | Controlled |
The compatibility extends to advanced solid-phase synthesis techniques including safety-catch linker strategies and photolabile cleavage methods [21]. Research has demonstrated that peptides containing Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH can be synthesized with comparable efficiency to standard amino acid derivatives while maintaining the alkyne functionality for subsequent click chemistry applications [3] [17].
Convergent peptide synthesis strategies benefit significantly from the incorporation of allyloxycarbonyl-protected amino acids that can be selectively deprotected using palladium(0) catalysis [12] [15] [22]. While Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH does not directly incorporate allyloxycarbonyl protection, its propargyloxycarbonyl group demonstrates excellent compatibility with allyloxycarbonyl-containing synthetic schemes [31].
The selective nature of palladium-catalyzed allyloxycarbonyl removal allows for orthogonal deprotection in the presence of propargyloxycarbonyl groups [31]. Studies have shown that allyloxycarbonyl and propargyloxycarbonyl groups can be selectively cleaved under different conditions, with allyloxycarbonyl groups removed through palladium-catalyzed hydrostannolysis while propargyloxycarbonyl groups remain intact [31]. This selectivity enables complex protection strategies where multiple orthogonal systems operate simultaneously.
Convergent synthesis approaches utilizing Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH can incorporate allyloxycarbonyl-protected fragments in solution-phase coupling reactions [22] [25]. The method combines solid-phase peptide synthesis for fragment preparation with solution-phase coupling for final assembly, reducing solvent usage and improving purification efficiency [22]. The alkyne functionality provided by the propargyloxycarbonyl group enables post-synthetic modifications through click chemistry while maintaining compatibility with allyloxycarbonyl deprotection strategies [15] [29].
Protection Strategy | Primary Application | Key Advantage | Typical Use Case |
---|---|---|---|
Fluorenylmethoxycarbonyl/tert-butyl orthogonal | Standard solid-phase peptide synthesis | Widely established | Linear peptides |
Fluorenylmethoxycarbonyl/propargyloxycarbonyl orthogonal | Click chemistry applications | Neutral deprotection | Alkyne-containing peptides |
Fluorenylmethoxycarbonyl/allyloxycarbonyl orthogonal | Convergent synthesis | Palladium compatibility | Branched peptides |
Triple orthogonal (Fluorenylmethoxycarbonyl/tert-butyl/propargyloxycarbonyl) | Complex cyclization | Maximum flexibility | Multi-cyclized peptides |
Click chemistry compatible | Post-synthetic modification | Bioorthogonal reactions | Labeled peptides |